N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide
Description
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide, also known as DPPA, is a chemical compound that has shown potential in scientific research applications. It is a piperazine derivative that has been synthesized for its potential use as a drug candidate.
Scientific Research Applications
Antihistaminic and Antiallergic Properties
Cetirizine, a related piperazine antihistamine, demonstrates significant effectiveness in the treatment of urticaria and allergic rhinitis. It functions as a selective H1 histamine receptor antagonist (Arlette, 1991).
Antipsychotic Potential
N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, which bear structural similarity to the queried compound, have been explored for their anti-dopaminergic and anti-serotonergic activities, showing potential as novel antipsychotic agents (Dash et al., 2012).
Antibacterial, Antifungal, and Anthelmintic Activities
Benzyl and Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, similar in structure to the compound of interest, have exhibited significant antibacterial, antifungal, and anthelmintic activities. These findings suggest the potential of such compounds in treating various infections (Khan et al., 2019).
Potential in PET Imaging
Compounds structurally related to N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide have been used in PET imaging studies, particularly for investigating neurokinin(1) (NK1) receptors in the brain. Such research provides insights into neurological conditions and receptor function (Mey et al., 2005).
Anticancer Activities
Several piperazine derivatives, including those structurally similar to the compound , have been synthesized and evaluated for anticancer activities. These studies highlight the potential of such compounds in inhibiting cancer cell growth and could lead to new treatments for various types of cancer (Mehta et al., 2019).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKEMMZRFHHGU-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328778 | |
Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329080-39-9 | |
Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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